molecular formula C14H28O8S B3104068 MS-Peg4-thp CAS No. 145927-73-7

MS-Peg4-thp

Cat. No.: B3104068
CAS No.: 145927-73-7
M. Wt: 356.43 g/mol
InChI Key: IHVHEXYPQZJGKH-UHFFFAOYSA-N
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Description

MS-Peg4-thp is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Synthesis Analysis

This compound can be used in the synthesis of a series of PROTACs . It is a polyethylene glycol (PEG)-based PROTAC linker .


Molecular Structure Analysis

The molecular weight of this compound is 356.43 . Its chemical formula is C14H28O8S . The SMILES representation of its structure is CS(=O)(OCCOCCOCCOCCOC1CCCCO1)=O .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one of them is a ligand for an E3 ubiquitin ligase and the other one is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 356.43 . Its chemical formula is C14H28O8S . The SMILES representation of its structure is CS(=O)(OCCOCCOCCOCCOC1CCCCO1)=O . It appears as a liquid .

Scientific Research Applications

PEG-Induced Cellular and Molecular Responses

A study by Elmaghrabi et al. (2017) investigated the effects of PEG on embryogenic callus of Medicago truncatula, revealing that PEG treatment enhances cell size and induces significant increases in soluble sugar and proline accumulation, alongside elevated expression of the cell cycle checkpoint gene WEE1, suggesting a potential link between cell cycle checkpoint regulation and osmotic stress Elmaghrabi et al., 2017.

PEGylation for Targeted Cancer Therapy

Cheng et al. (2017) demonstrated the use of folic acid-conjugated polydopamine-modified mesoporous silica nanoparticles (MSNs) with PEG (PEG-FA) for targeted cervical cancer therapy. The study highlighted the pH-sensitive drug release and enhanced therapeutic anticancer effects of these nanoparticles, indicating a promising approach for targeted cancer treatments Cheng et al., 2017.

PEG in Biomedical Coatings and Nanocarriers

García et al. (2015) explored the use of PEG-capped Au nanorods for biomedical applications, emphasizing the potential of PEGylation in improving the biocompatibility and cellular uptake of nanoparticles for diagnostic and therapeutic purposes García et al., 2015.

PEG as a Bioinert Material for Biomaterial Surface Modification

Shivok and Slee (2023) found that PEG-coated polyurethane films significantly decrease THP-1 cell adhesion, supporting the use of PEG as a bioinert material to prevent macrophage cell adherence and potentially reduce biomaterial rejection Shivok & Slee, 2023.

PEGylation's Impact on Non-specific Binding and Cellular Responses

He et al. (2010) researched the PEGylation of mesoporous silica nanoparticles (MSNs) and its effects on non-specific binding to serum proteins and cellular responses. Optimal PEGylation conditions were identified to minimize protein adsorption and enhance biocompatibility, indicating the importance of PEGylation in the development of biocompatible nanocarriers He et al., 2010.

Mechanism of Action

Target of Action

MS-Peg4-thp is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . These targets include E3 ubiquitin ligases and other proteins that can be bound by the ligands in the PROTAC .

Mode of Action

The mode of action of this compound involves the formation of a bridge between the target protein and an E3 ubiquitin ligase . This is achieved through the two different ligands in the PROTAC, which are connected by the this compound linker . The interaction between the PROTAC and its targets leads to the ubiquitination and subsequent degradation of the target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By causing the degradation of specific target proteins, this compound can influence various downstream effects depending on the functions of the degraded proteins .

Pharmacokinetics

The PEGylation of the linker may enhance its solubility and stability, potentially improving the bioavailability of the PROTAC .

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the roles of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease symptoms.

Biochemical Analysis

Biochemical Properties

MS-Peg4-thp is a polyethylene glycol-based linker that interacts with various enzymes, proteins, and biomolecules. In the context of PROTACs, this compound connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. The E3 ubiquitin ligase is responsible for tagging the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The polyethylene glycol moiety of this compound provides flexibility and solubility, enhancing the overall stability and efficacy of the PROTAC molecule .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This degradation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. This compound, as part of the PROTAC molecule, ensures the selective and efficient degradation of these target proteins, thereby modulating cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs. This compound connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. Upon binding to the target protein, the E3 ubiquitin ligase tags it with ubiquitin molecules. This ubiquitination signals the proteasome to degrade the target protein. This compound ensures the proximity and proper orientation of the ligands, facilitating the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules. Long-term studies have shown that this compound remains stable under standard storage conditions, but its efficacy may decrease over extended periods. In vitro and in vivo studies have demonstrated that this compound maintains its activity for several months when stored at appropriate temperatures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively facilitates the degradation of target proteins without causing significant toxicity. At higher doses, adverse effects such as off-target protein degradation and toxicity may occur. Studies have shown that there is a threshold dose beyond which the efficacy of this compound plateaus, and higher doses do not result in increased degradation of target proteins .

Metabolic Pathways

This compound is involved in metabolic pathways related to the ubiquitin-proteasome system. It interacts with enzymes such as E3 ubiquitin ligases and proteasomes. The polyethylene glycol moiety of this compound enhances its solubility and stability, allowing it to efficiently participate in the degradation of target proteins. The metabolic flux and levels of metabolites are influenced by the degradation of target proteins facilitated by this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The polyethylene glycol moiety of this compound enhances its solubility, allowing it to diffuse easily through cellular membranes. Once inside the cell, this compound localizes to specific compartments where it interacts with the target protein and the E3 ubiquitin ligase .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its role in PROTACs. This compound directs the PROTAC molecule to specific cellular compartments where the target protein and the E3 ubiquitin ligase are located. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate organelles. The activity and function of this compound are influenced by its subcellular localization, ensuring the efficient degradation of target proteins .

Properties

IUPAC Name

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O8S/c1-23(15,16)22-13-11-19-9-7-17-6-8-18-10-12-21-14-4-2-3-5-20-14/h14H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVHEXYPQZJGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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